molecular formula C19H15N3O2S B11200038 N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B11200038
M. Wt: 349.4 g/mol
InChI Key: BUCWUEWEKBKVIX-UHFFFAOYSA-N
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Description

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a heterocyclic compound that features a quinazoline core with a thiophene ring and a benzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with thiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.

    Quinazoline derivatives: Compounds with a quinazoline core, such as 2-aminobenzamide derivatives.

Uniqueness

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is unique due to its specific combination of a quinazoline core with a thiophene ring and a benzamide group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)benzamide

InChI

InChI=1S/C19H15N3O2S/c23-16-10-13(17-7-4-8-25-17)9-15-14(16)11-20-19(21-15)22-18(24)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H,20,21,22,24)

InChI Key

BUCWUEWEKBKVIX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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